
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-Bromo-4-chloro-1H-pyrrolo[2,3-

B]pyridine

Cat. No.: B1521808 Get Quote

An In-Depth Technical Guide to 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Cornerstone

in Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a

heterocyclic compound of significant interest in medicinal chemistry. We will delve into its

structural characteristics, synthetic pathways, and its critical role as a versatile intermediate in

the development of targeted therapeutics, particularly kinase inhibitors. This document is

intended for researchers, scientists, and drug development professionals seeking a

comprehensive understanding of this important chemical entity.

Introduction: The Significance of the 7-Azaindole
Scaffold
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-4-chloro-7-azaindole,

belongs to the 7-azaindole class of bicyclic heteroaromatic compounds. The 7-azaindole core

is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently

found in biologically active compounds. Its structure, which mimics the purine core of ATP,

makes it an ideal starting point for the design of ATP-competitive kinase inhibitors. The

strategic placement of bromo and chloro substituents on the 5- and 4-positions, respectively,
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provides orthogonal handles for selective chemical modifications, enabling the synthesis of

diverse compound libraries for drug screening.

Structural and Physicochemical Properties
The fundamental structure of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a pyrrole ring

fused to a pyridine ring.

Property Value

Molecular Formula C₇H₄BrClN₂

Molecular Weight 231.48 g/mol

Appearance Off-white to yellow solid

Solubility
Soluble in organic solvents such as DMSO,

DMF, and methanol

CAS Number 800401-26-9

The bromine atom at the C5 position and the chlorine atom at the C4 position are key to the

molecule's utility. The differential reactivity of the C-Br and C-Cl bonds allows for selective

functionalization through various cross-coupling reactions.

Synthesis of 5-Bromo-4-chloro-1H-pyrrolo[2,3-
b]pyridine
The synthesis of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a multi-step process that

requires careful control of reaction conditions. A common and effective synthetic route starts

from 2-amino-3-methylpyridine.

Synthetic Workflow Diagram
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2-Amino-3-methylpyridine

Nitration
(HNO3/H2SO4)

2-Amino-3-methyl-5-nitropyridine

Sandmeyer Reaction
(NaNO2, HCl, CuCl)

2-Chloro-3-methyl-5-nitropyridine

Side-Chain Chlorination
(NCS, BPO)

2-Chloro-3-(dichloromethyl)-5-nitropyridine

Cyclization
(Base)

4-Chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine

Reduction
(Fe, NH4Cl)

4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Sandmeyer Reaction
(NaNO2, HBr, CuBr)

6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Isomerization

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
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Detailed Synthetic Protocol
A widely referenced synthesis of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is outlined

below. This multi-step process begins with the nitration of 2-amino-3-methylpyridine.

Step 1: Nitration of 2-amino-3-methylpyridine

Reaction: 2-amino-3-methylpyridine is treated with a mixture of nitric acid and sulfuric acid to

introduce a nitro group at the 5-position of the pyridine ring.

Rationale: The amino group is a strong activating group, directing the electrophilic nitration to

the para position.

Step 2: Sandmeyer Reaction to introduce Chlorine

Reaction: The amino group of 2-amino-3-methyl-5-nitropyridine is converted to a diazonium

salt using sodium nitrite and hydrochloric acid, which is then displaced by a chloro group

using copper(I) chloride.

Rationale: The Sandmeyer reaction is a reliable method for introducing halides onto an

aromatic ring.

Step 3: Side-Chain Chlorination

Reaction: The methyl group of 2-chloro-3-methyl-5-nitropyridine is chlorinated using N-

chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide (BPO).

Rationale: This radical halogenation functionalizes the methyl group, preparing it for

cyclization.

Step 4: Cyclization to form the Pyrrole Ring

Reaction: The resulting dichloromethyl intermediate is treated with a base to induce

cyclization and form the pyrrole ring, yielding 4-chloro-6-nitro-1H-pyrrolo[2,3-b]pyridine.

Rationale: The base promotes an intramolecular condensation reaction.

Step 5: Reduction of the Nitro Group
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Reaction: The nitro group is reduced to an amine using a reducing agent such as iron

powder in the presence of ammonium chloride.

Rationale: This step is necessary to introduce the amino group that will be subsequently

replaced by bromine.

Step 6: Sandmeyer Reaction to introduce Bromine

Reaction: The amino group of 4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is converted to a

diazonium salt and then displaced by a bromo group using copper(I) bromide.

Rationale: A second Sandmeyer reaction is employed to install the bromine atom.

Step 7: Isomerization

It is important to note that the bromination can lead to a mixture of isomers. The desired 5-
bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine may need to be separated from other isomers,

such as 6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, through careful purification techniques

like column chromatography.

Application in the Synthesis of Kinase Inhibitors: A
Case Study
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a pivotal intermediate in the synthesis of

numerous kinase inhibitors. Its utility lies in the ability to selectively functionalize the C4 and C5

positions. A common strategy involves a Suzuki coupling at the C5 position and a nucleophilic

aromatic substitution (SNAr) at the C4 position.

Example: Synthesis of a Substituted 7-Azaindole
Step 1: Suzuki Coupling at C5

Reaction: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is reacted with an arylboronic acid

in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

Rationale: The C-Br bond is more reactive towards palladium-catalyzed cross-coupling than

the C-Cl bond, allowing for selective arylation at the C5 position.
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Step 2: Nucleophilic Aromatic Substitution at C4

Reaction: The resulting 5-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine is then treated with an

amine nucleophile.

Rationale: The electron-withdrawing nature of the pyridine nitrogen activates the C4 position

for SNAr, allowing for the introduction of various amine-containing side chains.

Kinase Inhibitor Signaling Pathway Context

Cell Signaling Pathway
Therapeutic Intervention

Growth Factor

Receptor Tyrosine Kinase (RTK)

Signaling Cascade
(e.g., RAS-RAF-MEK-ERK)

Cell Proliferation,
Survival, Angiogenesis

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-derived
Kinase Inhibitor
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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized inhibitor.

Spectroscopic Characterization
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Confirmation of the structure and purity of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is

typically achieved through a combination of spectroscopic methods.

Technique Expected Data

¹H NMR

Signals corresponding to the protons on the

pyrrole and pyridine rings. The chemical shifts

and coupling constants will be characteristic of

the substituted 7-azaindole scaffold.

¹³C NMR

Resonances for the seven carbon atoms in the

molecule. The chemical shifts will be influenced

by the attached halogen and nitrogen atoms.

Mass Spectrometry

A molecular ion peak corresponding to the mass

of the compound (m/z ≈ 231), with a

characteristic isotopic pattern due to the

presence of bromine and chlorine.

Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 5-
bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust

and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a high-value building block in medicinal

chemistry. Its strategically positioned halogen atoms provide the synthetic flexibility required to

generate diverse libraries of compounds for drug discovery. A thorough understanding of its

synthesis, reactivity, and handling is essential for researchers and scientists working to develop

the next generation of targeted therapeutics.
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To cite this document: BenchChem. [5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521808#5-bromo-4-chloro-1h-pyrrolo-2-3-b-
pyridine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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